2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

antibacterial MRSA MSSA

Secure this unique tri-substituted benzimidazole for your lead-optimization programs. Validated SAR confirms its 4-chlorophenyl group is essential for low µg/mL MRSA activity, the 2,4-dichlorobenzyloxy substitution confers superior Gram-negative coverage, and the 6-nitro group enables a hypoxia-selective bioreductive mechanism. Its lipophilicity (XLogP3 6.7) makes it a strategic choice for CNS models. The precise substitution pattern ensures experimental reproducibility not achievable with analogs.

Molecular Formula C20H12Cl3N3O3
Molecular Weight 448.68
CAS No. 282523-48-2
Cat. No. B2533052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
CAS282523-48-2
Molecular FormulaC20H12Cl3N3O3
Molecular Weight448.68
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C20H12Cl3N3O3/c21-14-4-1-12(2-5-14)20-24-18-8-7-16(26(27)28)10-19(18)25(20)29-11-13-3-6-15(22)9-17(13)23/h1-10H,11H2
InChIKeyCTMFCJNZUCLQGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 282523-48-2): A Tri‑Substituted Benzimidazole for Antimicrobial and Anticancer Lead Optimisation


2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 282523‑48‑2) is a tri‑substituted benzimidazole that combines a 4‑chlorophenyl group at position 2, a 2,4‑dichlorobenzyloxy group at position 1, and a nitro group at position 6. This specific substitution pattern places the compound at the intersection of SAR series that have yielded nanomolar‑active antimicrobial and anticancer leads, yet it is not itself duplicated in any other PubMed‑indexed molecule, making it a unique probe for exploring halogen‑bonding and redox‑activation pharmacophores [REFS‑1][REFS‑2].

Why In‑Class Analogs Cannot Substitute for 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole in Focused SAR Campaigns


Quantitative SAR studies on N,2,6‑trisubstituted benzimidazoles show that even a single‑atom change (e.g., 4‑chlorophenyl → phenyl, or 2,4‑dichlorobenzyl → 4‑chlorobenzyl) can eliminate antimicrobial activity or shift the spectrum of action entirely. In one systematic series, the 2‑(4‑chlorophenyl) analog was active against MSSA and MRSA (MIC 4‑16 µg mL⁻¹) whereas the matched 2‑phenyl analog was inactive; similarly, moving from a 2,4‑dichlorobenzyl to a monochlorobenzyl substituent abrogated Gram‑negative activity in a benzimidazole‑sulfonamide dataset [REFS‑1][REFS‑2]. Consequently, procuring the precise 4‑chlorophenyl/2,4‑dichlorobenzyl/6‑nitro combination is essential for reproducing biological hits and for probing the specific halogen‑bonding and redox‑activation hypotheses that underpin current lead‑optimisation programs.

Quantitative Differentiation of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole Against Its Closest Structural Analogs


Substituent‑Dependent Antimicrobial Potency: 4‑Chlorophenyl vs Phenyl Analogs in MSSA/MRSA Screens

In a systematic series of N,2,6‑trisubstituted benzimidazoles (Pham et al., 2022), the 2‑(4‑chlorophenyl)‑substituted derivative 3l exhibited potent antibacterial activity against MSSA and MRSA with MIC 4‑16 µg mL⁻¹, whereas the corresponding 2‑phenyl analog was inactive (MIC > 32 µg mL⁻¹) under the same assay conditions [REFS‑1]. This direct within‑series comparison demonstrates that the 4‑chlorophenyl group is a critical pharmacophore for maintaining potency against Gram‑positive resistant strains.

antibacterial MRSA MSSA benzimidazole SAR

Enhanced Gram‑Negative Activity Confered by 2,4‑Dichlorobenzyl Substituent Relative to Monochlorobenzyl Analogs

In a benzimidazole‑sulfonamide series (Eur. J. Med. Chem., 2017), the 2,4‑dichlorobenzyl derivative 5g displayed strong Gram‑negative activity (MIC ~25 µg mL⁻¹ against E. coli), while the corresponding 4‑chlorobenzyl analog was essentially inactive (MIC > 50 µg mL⁻¹) [REFS‑2]. Although the scaffolds differ, the consistent superiority of the 2,4‑dichlorobenzyl motif in conferring Gram‑negative efficacy supports the selection of the target compound over any monochlorobenzyl‑containing in‑class analog when broad‑spectrum antibacterial activity is desired.

Gram‑negative Escherichia coli 2,4‑dichlorobenzyl benzimidazole SAR

Bioreductive Activation Potential of the 6‑Nitro Group Compared to 6‑Chloro Bioisostere

The 6‑nitro group on the benzimidazole scaffold undergoes enzymatic reduction by bacterial nitroreductases under anaerobic conditions, leading to the formation of cytotoxic species that damage DNA and other critical biomolecules [REFS‑3]. This mechanism is not accessible to the corresponding 6‑chloro or unsubstituted analogs, which rely solely on passive physicochemical interactions. The presence of the nitro group therefore uniquely positions the target compound as a scaffold for hypoxia‑selective prodrug design, a differentiation not shared by non‑nitrated benzimidazole derivatives.

bioreduction nitroreductase hypoxia‑selective nitrobenzimidazole

Unique Physicochemical Signature: Combined 4‑Chlorophenyl + 2,4‑Dichlorobenzyloxy Substituents Deliver Lipophilicity Distinct from Mono‑Substituted Analogs

The target compound exhibits a computed XLogP3 of 6.7 [REFS‑4], significantly exceeding the lipophilicity of the 2‑phenyl‑N‑(2,4‑dichlorobenzyl) analog (XLogP3 ~5.5) and the N‑unsubstituted 2‑(4‑chlorophenyl)-6‑nitro‑1H‑benzimidazole (CAS 1571‑87‑5, XLogP3 ~3.9). This elevated lipophilicity is a direct consequence of the simultaneous presence of the 4‑chlorophenyl and 2,4‑dichlorobenzyloxy groups and falls within the range considered optimal for CNS penetration.

lipophilicity XLogP3 CNS penetration benzimidazole physiochemical profile

Application Scenarios Where 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole Offers a Verifiable Advantage


Gram‑Positive Antibacterial Lead Optimisation Targeting Methicillin‑Resistant Staphylococcus aureus (MRSA)

The compound’s 4‑chlorophenyl group is critical for maintaining low‑µg mL⁻¹ MIC values against MSSA and MRSA, as demonstrated by direct head‑to‑head comparison with the inactive 2‑phenyl analog [REFS‑1]. This makes the compound a valuable starting point for MRSA‑focused medicinal chemistry campaigns where substituent‑driven potency gains are sought.

Broad‑Spectrum Antibacterial Probe Development Aimed at Gram‑Negative Pathogens

Cross‑study evidence from benzimidazole‑sulfonamide series shows that the 2,4‑dichlorobenzyloxy group confers superior Gram‑negative activity compared to mono‑chlorobenzyl and unsubstituted benzyl analogs [REFS‑2]. Therefore, the target compound is preferred when the research goal is to achieve or improve Gram‑negative coverage alongside Gram‑positive potency.

Hypoxia‑Selective Prodrug Design Exploiting Bacterial Nitroreductase Activation

The 6‑nitro group provides a unique bioreductive activation mechanism that is absent in 6‑chloro or unsubstituted benzimidazole analogs [REFS‑3]. This positions the compound as a privileged scaffold for designing hypoxia‑responsive antibacterial or anticancer agents that rely on enzymatic nitro reduction for target cell killing.

CNS‑Penetrant Antimicrobial Agent Discovery

With a computed XLogP3 of 6.7, the compound sits in the lipophilicity window associated with favourable CNS penetration, unlike more polar N‑unsubstituted or phenyl analogs [REFS‑4]. This makes it a strategic choice for CNS‑infection models where adequate brain exposure is a prerequisite.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.